

Proper storage and stability of reconstituted Ac-YVAD-cmk solution.

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Compound of Interest		
Compound Name:	Ac-YVAD-cmk	
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Technical Support Center: Ac-YVAD-cmk

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, stability, and use of reconstituted **Ac-YVAD-cmk** solution.

Frequently Asked Questions (FAQs)

Q1: What is Ac-YVAD-cmk and what is its mechanism of action?

Ac-YVAD-cmk is a selective and irreversible inhibitor of caspase-1, an enzyme also known as IL-1 β converting enzyme (ICE).[1][2][3] It is a synthetic tetrapeptide that mimics the substrate recognition sequence of caspase-1.[4] The chloromethyl ketone (cmk) group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, permanently inactivating the enzyme.[4] By inhibiting caspase-1, **Ac-YVAD-cmk** blocks the maturation and release of pro-inflammatory cytokines IL-1 β and IL-18, and inhibits pyroptosis, a form of inflammatory cell death.[1][2][5]

Q2: How should I reconstitute Ac-YVAD-cmk powder?

It is highly recommended to reconstitute **Ac-YVAD-cmk** in high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][5] For example, to prepare a 10 mM stock solution, you can add 1 mL of DMSO to 5.41 mg of **Ac-YVAD-cmk** powder. Sonication or gentle warming to 37°C can aid in dissolution if precipitation is observed.[5][6]



Q3: What are the recommended storage conditions for reconstituted Ac-YVAD-cmk?

Once reconstituted, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the product.[1][6] Store the aliquots at -20°C or -80°C in tightly sealed vials, protected from moisture and light.[1]

Q4: What is the stability of the reconstituted **Ac-YVAD-cmk** solution?

The stability of the reconstituted solution depends on the storage temperature. The following table summarizes the recommended storage periods:

Storage Temperature	Recommended Storage Period
-20°C	Up to 1 month[1][6]
-80°C	Up to 6 months[1][6] or 1 year[5]

For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]

Quantitative Data Summary

Solubility of Ac-YVAD-cmk

Solvent	Concentration	Notes
DMSO	≥ 100 mg/mL (184.85 mM)[1]	Ultrasonic treatment may be needed.[1]
DMSO	90 mg/mL (166.4 mM)[5]	Sonication is recommended.[5]
DMSO	50 mg/mL (92.4 mM)[2]	
DMSO	20 mg/mL[3][6]	
DMF	10 mg/mL (18.48 mM)[5][6]	Sonication is recommended.[5]
PBS (pH 7.2)	0.25 mg/mL[3]	

Stability of Reconstituted Ac-YVAD-cmk



Storage Temperature	Duration	Reference
-20°C	1 month	[1][6]
-20°C	Up to 6 months	[2]
-80°C	6 months	[1][6]
-80°C	1 year	[5]

Troubleshooting Guide

Q1: I am not observing any inhibitory effect of **Ac-YVAD-cmk** on IL-1 β production in my cell-based assay. What could be the reason?

Several factors could contribute to the lack of inhibitory effect. Consider the following troubleshooting steps:

- Inhibitor Concentration and Incubation Time: The optimal concentration and pre-incubation time can vary depending on the cell type and experimental conditions. While concentrations between 40 μM and 100 μM have been used, you may need to perform a dose-response experiment to determine the optimal concentration for your specific setup.[7] Similarly, the pre-incubation time may need to be optimized.
- Cell Priming and Inflammasome Activation: Ensure that your cells are properly primed (e.g., with LPS) to induce the expression of pro-IL-1β and NLRP3 before activating the inflammasome with a stimulus like ATP or nigericin.[4]
- Reagent Stability: As mentioned in the storage guidelines, improper storage or repeated freeze-thaw cycles of the reconstituted **Ac-YVAD-cmk** solution can lead to its degradation and loss of activity.[1][6] It is advisable to use a fresh aliquot for your experiment.
- Experimental Protocol: Review your experimental protocol carefully. For instance, some protocols suggest replacing the media containing the inhibitor before stimulating the cells, while others do not.[7] The timing of inhibitor addition, priming, and activation is critical.

Q2: I am observing cell toxicity after treating my cells with **Ac-YVAD-cmk**.



- Solvent Toxicity: The vehicle used to dissolve Ac-YVAD-cmk, typically DMSO, can be toxic
 to cells at high concentrations. Ensure that the final concentration of DMSO in your cell
 culture medium is low (generally <0.5%) and that you include a vehicle-only control in your
 experiment to assess the effect of the solvent itself.
- Inhibitor Concentration: While Ac-YVAD-cmk is a specific inhibitor, very high concentrations
 may have off-target effects leading to cytotoxicity. Perform a dose-response curve to
 determine the optimal non-toxic concentration for your cell line.

Experimental Protocols

Protocol: In Vitro Inhibition of Caspase-1 in THP-1 Macrophages

This protocol provides a general guideline for assessing the inhibitory effect of **Ac-YVAD-cmk** on caspase-1 activity in a human monocytic cell line (THP-1).

Materials:

- THP-1 cells
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- ATP or Nigericin
- Ac-YVAD-cmk (reconstituted in DMSO)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- ELISA kit for human IL-1β
- 96-well cell culture plates

Procedure:

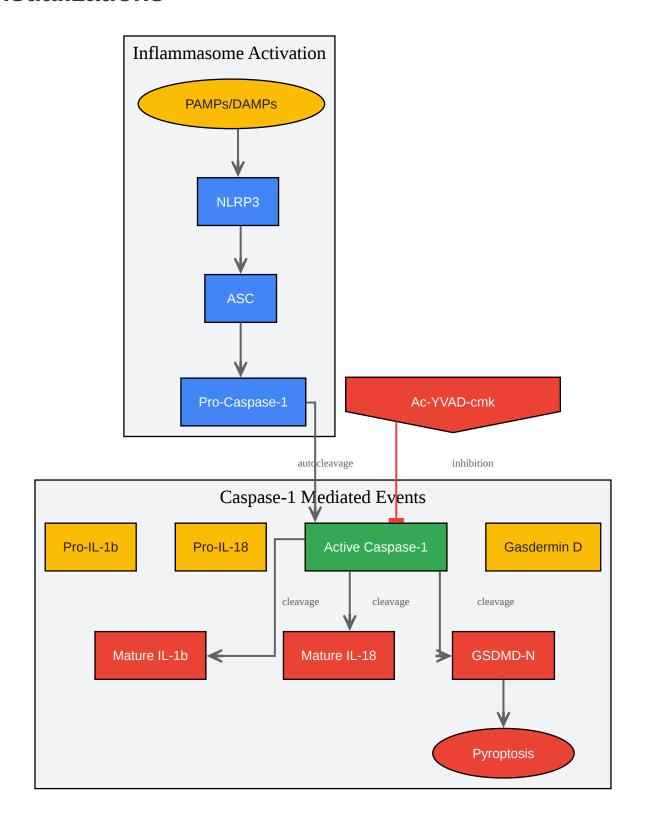
Cell Differentiation:



- Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
- Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
- After differentiation, wash the cells with fresh medium.
- Inhibitor Pre-treatment:
 - Prepare serial dilutions of Ac-YVAD-cmk in cell culture medium.
 - Pre-treat the differentiated THP-1 cells with various concentrations of Ac-YVAD-cmk (e.g., 10 μM, 20 μM, 40 μM) for 1 hour. Include a vehicle control (DMSO) at the same final concentration as the highest Ac-YVAD-cmk concentration.
- Inflammasome Priming:
 - Prime the cells by adding LPS (e.g., 100 ng/mL) to each well and incubate for 3-4 hours.
 This step induces the expression of pro-IL-1β.
- Inflammasome Activation:
 - \circ Activate the inflammasome by adding an activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 μ M) to the wells.
 - Incubate for the recommended time (e.g., 30-60 minutes for ATP, 1-2 hours for nigericin).
- Sample Collection and Analysis:
 - Collect the cell culture supernatant.
 - \circ Quantify the amount of mature IL-1 β in the supernatant using an ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Analyze the data to determine the dose-dependent inhibition of IL-1 β release by **Ac-YVAD-cmk**.



Visualizations



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Caption: Caspase-1 signaling pathway and inhibition by Ac-YVAD-cmk.



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Caption: General workflow for assessing caspase-1 inhibition in vitro.

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